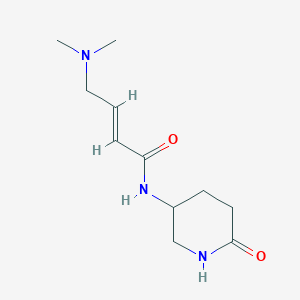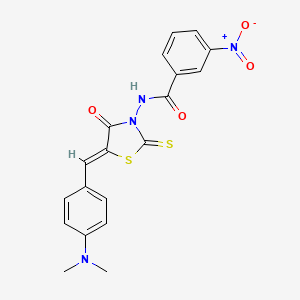
(1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde: is an organic compound characterized by its unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylcarbinol with an oxidizing agent to form the aldehyde group. The reaction conditions often include the use of reagents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclopropylcarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
- (1R,2S)-2-phenylcyclopropane-1-carbaldehyde
- (1R,2S)-2-methylcyclopropane-1-carbaldehyde
- (1R,2S)-2-ethylcyclopropane-1-carbaldehyde
Uniqueness: (1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde is unique due to its cyclopropyl substituent, which imparts distinct steric and electronic properties. This makes it different from other cyclopropane derivatives and influences its reactivity and applications.
Propiedades
IUPAC Name |
(1R,2S)-2-cyclopropylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-4-6-3-7(6)5-1-2-5/h4-7H,1-3H2/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJDZTJKRLSDSN-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2423879.png)
![8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2423881.png)



![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)


![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2423901.png)
